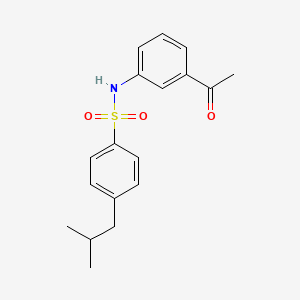![molecular formula C22H18N2OS B5836457 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5836457.png)
3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone, also known as PTQ, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various research fields. PTQ is a heterocyclic compound that contains a quinazoline ring system, which makes it a valuable target for synthetic chemists and medicinal chemists.
作用机制
The mechanism of action of 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has also been found to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone is also a small molecule compound, which makes it easier to study its mechanism of action and biochemical effects. However, one of the limitations of using 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone in lab experiments is its low solubility in water, which may limit its bioavailability and affect its efficacy.
未来方向
There are several future directions for the research on 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacological properties. Further studies on the mechanism of action of 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone may also lead to the discovery of new therapeutic targets for the treatment of cancer and neurodegenerative diseases. Additionally, the development of 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone derivatives with improved solubility and bioavailability may enhance its potential as a drug candidate.
合成方法
The synthesis of 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone involves a multi-step process that requires the use of various reagents and catalysts. One of the commonly used synthesis methods involves the reaction of 2-phenylethylamine with 2-chloro-3-phenylquinazolin-4(3H)-one in the presence of a base such as potassium carbonate. This reaction yields 2-[(2-phenylethyl)amino]-3-phenylquinazolin-4(3H)-one, which is then reacted with thioacetic acid to form 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone. The yield of this reaction is typically around 60-70%, which makes it a relatively efficient synthesis method.
科学研究应用
3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has been found to have potential applications in various research fields, including medicinal chemistry, cancer research, and neuroscience. In medicinal chemistry, 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. In cancer research, 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroscience, 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
3-phenyl-2-(2-phenylethylsulfanyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c25-21-19-13-7-8-14-20(19)23-22(24(21)18-11-5-2-6-12-18)26-16-15-17-9-3-1-4-10-17/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHGNMUIUFGUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)
![N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5836386.png)

![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5836413.png)

![7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5836420.png)


![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)

![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)
![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)

![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5836449.png)